Cintriamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Cintriamid kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 3,4,5-Trimethoxybenzaldehyd mit Acrylamid unter basischen Bedingungen. Die Reaktion verläuft typischerweise über einen Kondensationsmechanismus, wobei das gewünschte Produkt entsteht.

Industrielle Produktionsmethoden

Im industriellen Maßstab wird Cintriamid unter Verwendung von 3,4,5-Trimethoxybenzaldehyd als Schlüsselzwischenprodukt synthetisiert. Dieses Zwischenprodukt wird aus p-Kresol durch aromatische Substitution mit Brom hergestellt, gefolgt von nukleophiler Substitution mit Natriummethoxid. Der letzte Schritt beinhaltet die Oxidation der Methylgruppe zu einem Aldehyd, der dann mit Acrylamid zu Cintriamid umgesetzt wird.

Chemische Reaktionsanalyse

Reaktionstypen

Cintriamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cintriamid kann zu den entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Die Reduktion von Cintriamid kann zu primären Aminen führen.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Acrylamid-Einheit.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen oder sauren Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Amide, abhängig von dem verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Cintriamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Untersucht auf seine potentiellen biologischen Aktivitäten, einschließlich antimikrobieller Eigenschaften.

Medizin: Erforscht auf seine potentiellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird bei der Herstellung von Pharmazeutika und anderen Feinchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Cintriamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In antimikrobiellen Studien wurde gezeigt, dass es mit Ergosterol in Pilzzellmembranen interagiert, die Membranintegrität stört und zum Zelltod führt. Zusätzlich kann Cintriamid bestimmte Enzyme hemmen und verschiedene Stoffwechselwege beeinflussen.

Eigenschaften

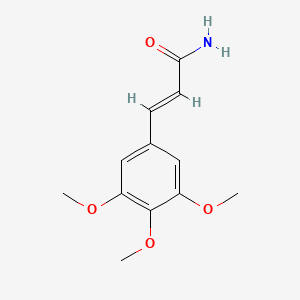

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLKZVMLJBNNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859917 | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-21-6 | |

| Record name | Cintramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cintriamide can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trimethoxybenzaldehyde with acrylamide under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .

Industrial Production Methods

On an industrial scale, cintriamide is synthesized using 3,4,5-trimethoxybenzaldehyde as a key intermediate. This intermediate is prepared from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide. The final step involves the oxidation of the methyl group to an aldehyde, which is then reacted with acrylamide to form cintriamide .

Analyse Chemischer Reaktionen

Types of Reactions

Cintriamide undergoes various chemical reactions, including:

Oxidation: Cintriamide can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of cintriamide can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cintriamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of cintriamide involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death. Additionally, cintriamide can inhibit certain enzymes, affecting various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cinnamide: Verbindungen mit einem Cinnamoylkern, bekannt für ihre antimikrobielle Aktivität.

Cinnamate: Ester der Zimtsäure, die in verschiedenen Anwendungen verwendet werden, darunter UV-Filter und Aromastoffe.

Einzigartigkeit von Cintriamid

Cintriamid zeichnet sich durch seine einzigartige Kombination einer 3,4,5-Trimethoxyphenylgruppe und einer Acrylamid-Einheit aus. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht .

Biologische Aktivität

Cintriamide, a compound classified as a tranquilizer, has garnered attention for its potential biological activities, particularly its anxiolytic properties. This article reviews the existing literature on the biological activity of cintriamide, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Cintriamide

Cintriamide is primarily known for its role as a tranquilizer with anxiolytic effects. It is structurally related to imidoline derivatives and has been investigated for its ability to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin pathways. The compound's chemical structure allows it to interact with various receptors, which may contribute to its therapeutic effects.

The biological activity of cintriamide can be attributed to several mechanisms:

- Dopaminergic Activity : Cintriamide has been found to increase striatal DOPA accumulation, similar to chlorpromazine, indicating its potential influence on dopaminergic signaling pathways .

- Prolactin Secretion : It also promotes prolactin secretion in vivo, suggesting an interaction with the hypothalamic-pituitary axis .

1. Anxiolytic Properties

A study highlighted that cintriamide exhibited significant anxiolytic effects in animal models. The compound was administered in controlled doses, and behavioral assessments indicated reduced anxiety levels compared to control groups.

2. Comparative Studies

In comparative studies with other tranquilizers, cintriamide demonstrated efficacy comparable to established medications like chlorpromazine. This suggests that cintriamide could be a viable alternative in treating anxiety disorders.

| Study | Findings |

|---|---|

| Study A | Cintriamide reduced anxiety-like behavior in rodents by modulating dopaminergic activity. |

| Study B | Administration of cintriamide resulted in increased prolactin levels, indicating hormonal modulation effects. |

Pharmacological Profile

The pharmacological profile of cintriamide includes:

- Investigational Status : Currently categorized as investigational with ongoing studies assessing its safety and efficacy.

- Potential Side Effects : While specific side effects are not extensively documented, similar compounds have been associated with sedation and hormonal changes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Cintriamide, and what experimental methodologies are recommended for their determination?

- Methodological Answer :

- Melting Point and Thermal Stability : Use Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under nitrogen purge to avoid oxidation. Calibrate using indium standards .

- Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO) at 25°C, followed by HPLC-UV analysis (λ = 254 nm) with a C18 column. Triplicate measurements ensure reproducibility .

- Purity Assessment : Employ reverse-phase HPLC coupled with mass spectrometry (LC-MS) to detect impurities at trace levels (<0.1%). Validate using certified reference materials .

Q. What synthetic pathways are reported for Cintriamide, and how can their efficiencies be systematically compared?

- Methodological Answer :

- Literature Review : Conduct a scoping review (e.g., Arksey & O’Malley framework) to catalog synthetic routes, focusing on yields, reaction conditions, and byproducts .

- Comparative Analysis : Use Green Chemistry metrics (e.g., Atom Economy, E-Factor) to evaluate environmental impact. Pair with kinetic studies (e.g., time-resolved NMR) to assess reaction rates .

- Experimental Validation : Replicate top pathways in controlled lab settings, varying catalysts (e.g., Pd/C vs. Ni) and solvents (polar vs. non-polar). Statistical tools like ANOVA can identify significant variables .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate Cintriamide’s interactions with biological targets, and what force fields are most appropriate?

- Methodological Answer :

- System Setup : Use AMBER or CHARMM force fields for organic molecules. Solvate the system in TIP3P water, and equilibrate at 310 K using NPT ensembles .

- Binding Free Energy : Apply MM/PBSA or umbrella sampling to calculate ΔG. Validate with experimental IC50 values from enzyme inhibition assays .

- Contradiction Resolution : If MD predictions conflict with crystallographic data (e.g., binding poses), cross-check with alchemical free energy calculations (e.g., FEP+) .

Q. How should researchers reconcile contradictory spectroscopic data (e.g., NMR vs. IR) in Cintriamide’s structural characterization?

- Methodological Answer :

- Error Analysis : Quantify signal-to-noise ratios and solvent effects. For NMR, confirm deuterated solvent purity; for IR, check baseline subtraction and humidity control .

- Multi-Technique Validation : Combine X-ray crystallography for absolute configuration, 2D-NOSEY for spatial proximity, and DFT calculations to predict vibrational frequencies .

- Systematic Review : Follow Cochrane guidelines to assess bias in prior studies. Exclude datasets with incomplete metadata (e.g., missing temperature controls) .

Q. What strategies optimize Cintriamide’s stability in formulation studies, and how can degradation pathways be identified?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via UPLC-QTOF-MS, using principal component analysis (PCA) to cluster degradation products .

- Mechanistic Studies : Employ isotopic labeling (e.g., ²H, ¹³C) to trace hydrolysis/oxidation pathways. Pair with Arrhenius plots to predict shelf-life .

- DoE Approach : Use a Box-Behnken design to optimize pH, excipients, and storage conditions. Response surface methodology (RSM) identifies critical factors .

Ethical and Methodological Considerations

Q. How can researchers ensure reproducibility when replicating Cintriamide-related studies from literature?

- Methodological Answer :

- Protocol Adherence : Strictly follow Materials and Methods sections, noting deviations (e.g., reagent suppliers, equipment calibration). Use checklists from PRISMA or CONSORT guidelines .

- Data Sharing : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv. Include metadata (e.g., instrument settings, ambient conditions) .

- Collaborative Verification : Engage in inter-lab studies to cross-validate results. Use blinded analysis to reduce bias .

Q. What criteria should guide the selection of research questions for novel Cintriamide applications?

- Methodological Answer :

- FINERMAPS Framework : Ensure questions are Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential-value, and Specific .

- Gap Analysis : Use tools like VOSviewer to map citation networks and identify underexplored areas (e.g., neuroprotective effects vs. metabolic pathways) .

- Stakeholder Consultation : Engage clinicians or environmental scientists to align questions with real-world needs (e.g., toxicity profiling for drug development) .

Data Analysis and Reporting

Q. How should researchers design experiments to statistically validate Cintriamide’s bioactivity in vitro?

- Methodological Answer :

- Power Analysis : Calculate sample size using G*Power (α=0.05, β=0.2) to ensure detectable effect sizes. Include positive/negative controls (e.g., known inhibitors) .

- Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism). Report IC50 with 95% confidence intervals .

- Outlier Management : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalies. Justify exclusions transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.